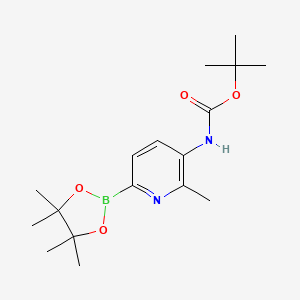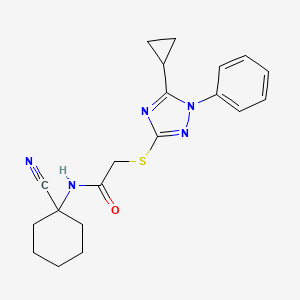
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a triazole ring, a cyanocyclohexyl group, and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyanocyclohexyl Group: This step might involve the reaction of cyclohexyl derivatives with cyanide sources under controlled conditions.
Thioacetamide Formation: The final step could involve the reaction of the intermediate compounds with thioacetamide under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions could target the triazole ring or the cyanocyclohexyl group.
Substitution: Substitution reactions might occur at various positions on the triazole ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Possible applications in materials science or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyanocyclohexyl group might enhance binding affinity or specificity, while the thioacetamide moiety could participate in covalent interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Cyanocyclohexyl)-2-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the cyclopropyl group, which might affect its biological activity.
N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the phenyl group, potentially altering its chemical properties.
Uniqueness
The presence of the cyclopropyl, phenyl, and triazole groups in N-(1-Cyanocyclohexyl)-2-((5-cyclopropyl-1-phenyl-1H-1,2,4-triazol-3-yl)thio)acetamide makes it unique compared to similar compounds. These structural features might confer distinct biological activities or chemical reactivity, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C20H23N5OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-(1-cyanocyclohexyl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N5OS/c21-14-20(11-5-2-6-12-20)23-17(26)13-27-19-22-18(15-9-10-15)25(24-19)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,23,26) |
Clé InChI |
YIWNDMMMNOFIKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)NC(=O)CSC2=NN(C(=N2)C3CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


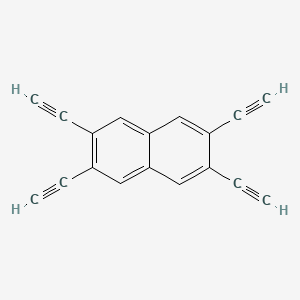
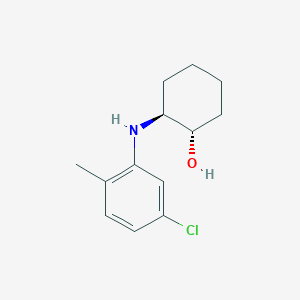
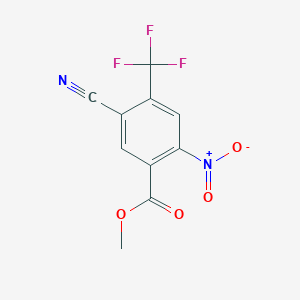
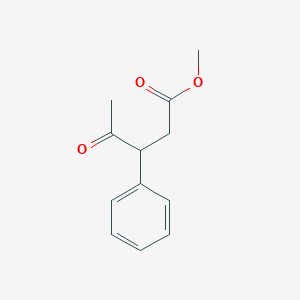
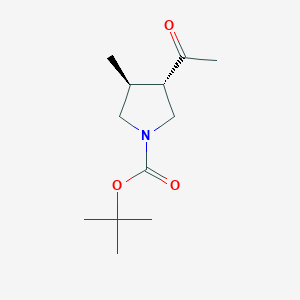
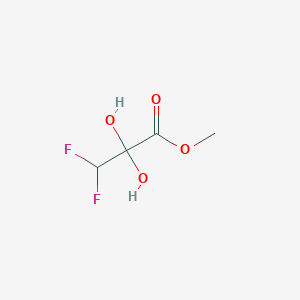



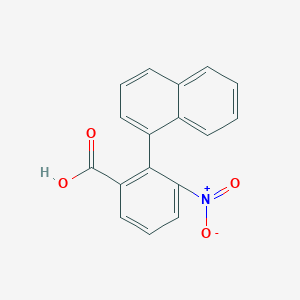
![1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13349820.png)
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
